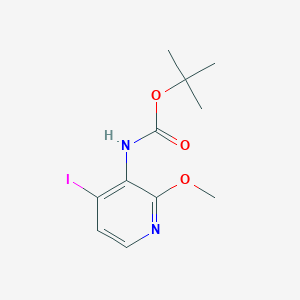

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15IN2O3. It is a derivative of pyridine, featuring an iodine atom at the 4-position and a methoxy group at the 2-position. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

準備方法

The synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodo-2-methoxypyridine as the core structure.

Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

化学反応の分析

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents used.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

- tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. The iodine atom can undergo substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in the design and development of novel compounds for research and industrial applications.

Reactivity and Transformations

- The compound can participate in several chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation and Reduction : The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

- Coupling Reactions : It can also participate in coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds, which are essential for constructing complex molecular architectures .

Biological Applications

Modification of Biological Molecules

- In biological research, this compound can be utilized to modify peptides or proteins. This modification is crucial for studying the functions of these biological molecules and their interactions within living systems.

Potential Neuroprotective Effects

- Preliminary studies suggest that certain pyridine derivatives may act as inhibitors of enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. Although specific evidence for the neuroprotective effects of this compound is still lacking, its structural analogs have shown promise in protecting neuronal cells from amyloid beta toxicity, indicating potential applications in treating Alzheimer’s disease .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound can be used in the production of specialty chemicals. Its unique properties allow for its application in creating materials with specific characteristics required for various industrial processes.

作用機序

The mechanism of action of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom and methoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate: This compound has a similar structure but with a methoxy group at the 5-position.

tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound features a bromine atom instead of iodine.

tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

生物活性

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an iodine atom and a methoxy group, along with a tert-butyl carbamate moiety. Its molecular formula is C11H15IN2O3, and it has a molecular weight of approximately 350.15 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific mechanisms of action remain largely uncharacterized.

The presence of functional groups such as the pyridine ring and carbamate suggests that this compound may interact with biological systems in various ways. Pyridine derivatives are often associated with significant biological activities, including antimicrobial and anticancer properties. The iodine substitution may enhance its reactivity and influence its pharmacological profile .

Neuroprotective Effects

Research indicates that certain pyridine derivatives can act as inhibitors of enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase . Although direct evidence for the neuroprotective effects of this compound is not yet available, its structural analogs have been reported to protect neuronal cells from amyloid beta toxicity, suggesting potential applications in Alzheimer's disease treatment .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of iodine and methoxy groups onto the pyridine ring. The reactivity of this compound can be attributed to the presence of the carbamate group, which can facilitate various chemical transformations relevant for drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 0.82 | Hydroxymethyl group provides different reactivity |

| tert-Butyl pyridin-3-ylcarbamate | 0.81 | Lacks iodine substitution, altering biological activity |

| tert-Butyl (6-bromopyridin-3-yl)carbamate | 0.73 | Bromine instead of iodine affects reactivity |

| tert-Butyl (4-formyl-2-methoxypyridin-3-yloxy) | 0.64 | Formyl group introduces aldehyde reactivity |

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and potential applications of these compounds in drug development.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the importance of pyridine derivatives in therapeutic contexts. For example, studies have shown that certain pyridine-based compounds exhibit significant inhibition of β-secretase activity, which is crucial for managing Alzheimer's disease progression . Additionally, other research has indicated that modifications to the carbamate structure can lead to enhanced bioavailability and efficacy in neuroprotective applications .

特性

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBYCZBMTFARSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。